molecular formula C20H19N3O3 B6021390 N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide

カタログ番号 B6021390
分子量: 349.4 g/mol
InChIキー: WLLYOBMHRHIBEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31020028 and has a molecular weight of 402.47 g/mol. In

作用機序

The mechanism of action of N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide involves the inhibition of beta-secretase activity. This compound binds to the active site of the enzyme and prevents it from cleaving amyloid precursor protein (APP) into amyloid beta peptides. This, in turn, reduces the production of amyloid beta peptides and prevents their accumulation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can significantly reduce the levels of amyloid beta peptides in the brain of Alzheimer's patients. This, in turn, can reduce the neuroinflammation and oxidative stress that are associated with the disease. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

One of the main advantages of N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide is its high potency and selectivity for beta-secretase inhibition. This makes it a promising candidate for the development of Alzheimer's disease therapeutics. However, the main limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the research on N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide. One direction is to develop more potent and selective beta-secretase inhibitors that can overcome the limitations of this compound. Another direction is to investigate the potential applications of this compound in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, more research is needed to understand the long-term safety and efficacy of this compound in human clinical trials.

合成法

The synthesis method for N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide has been described in the literature. The compound can be synthesized by reacting 2,3-dihydro-1H-inden-5-ylamine with 3-methylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide. The final product is obtained after purification by column chromatography.

科学的研究の応用

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the activity of beta-secretase, which is an enzyme that plays a key role in the production of amyloid beta peptides. Amyloid beta peptides are known to accumulate in the brain of Alzheimer's patients and are believed to be a major contributor to the development of the disease.

特性

IUPAC Name

N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-4-3-5-15(8-13)11-23-19(9-14(2)22-23)21-20(24)16-6-7-17-18(10-16)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLYOBMHRHIBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。